
(1-Methylcycloheptyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylcycloheptyl)methanethiol is an organosulfur compound with the molecular formula C₉H₁₈S. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a cycloheptyl ring substituted with a methyl group. Thiols are known for their strong and often unpleasant odors, and this compound is no exception. This compound is primarily used in research settings and has various applications in chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1-Methylcycloheptyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of a cycloheptyl halide with thiourea, followed by hydrolysis to yield the desired thiol. The general reaction scheme is as follows:
-
Cycloheptyl Halide and Thiourea Reaction
Cycloheptyl Halide+Thiourea→Cycloheptylthiouronium Salt
-
Hydrolysis
Cycloheptylthiouronium Salt+Water→this compound+Ammonia
Industrial Production Methods
Industrial production of this compound typically involves the reaction of cycloheptyl methyl ketone with hydrogen sulfide in the presence of a catalyst. This method is favored for its efficiency and scalability. The reaction conditions usually include elevated temperatures and pressures to facilitate the formation of the thiol.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methylcycloheptyl)methanethiol undergoes various chemical reactions, including:
-
Oxidation
- Oxidation of thiols typically leads to the formation of disulfides. For this compound, the reaction can be represented as:
2this compound+[O]→(1-Methylcycloheptyl)methyldisulfide+Water
- Oxidation of thiols typically leads to the formation of disulfides. For this compound, the reaction can be represented as:
-
Reduction
- Reduction of disulfides back to thiols can be achieved using reducing agents such as sodium borohydride (NaBH₄).
-
Substitution
- Thiols can undergo nucleophilic substitution reactions. For example, this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Ethanol, methanol, dichloromethane
Major Products
Disulfides: Formed through oxidation
Thioethers: Formed through nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
(1-Methylcycloheptyl)methanethiol has several applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis.
- Employed in the study of thiol-disulfide exchange reactions.
-
Biology
- Investigated for its role in cellular redox processes.
- Studied for its potential as a biomarker for certain diseases due to its presence in biological fluids.
-
Medicine
- Explored for its potential therapeutic applications, particularly in targeting oxidative stress-related conditions.
-
Industry
- Utilized in the production of sulfur-containing compounds.
- Used as an odorant in natural gas for leak detection.
Wirkmechanismus
The mechanism of action of (1-Methylcycloheptyl)methanethiol involves its interaction with various molecular targets and pathways:
-
Redox Reactions
- The thiol group can undergo redox reactions, influencing cellular redox balance.
- It can act as an antioxidant by scavenging reactive oxygen species (ROS).
-
Enzymatic Interactions
- Interacts with enzymes involved in sulfur metabolism, such as methanethiol oxidase.
- Modulates the activity of enzymes through thiol-disulfide exchange reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanethiol (CH₃SH): The simplest thiol, known for its strong odor.
Ethanethiol (C₂H₅SH): Commonly used as an odorant in natural gas.
1-Butanethiol (C₄H₉SH): Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(1-Methylcycloheptyl)methanethiol is unique due to its cycloheptyl ring structure, which imparts distinct chemical and physical properties compared to simpler thiols. Its larger molecular size and ring structure can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research and industrial applications.
Eigenschaften
Molekularformel |
C9H18S |
|---|---|
Molekulargewicht |
158.31 g/mol |
IUPAC-Name |
(1-methylcycloheptyl)methanethiol |
InChI |
InChI=1S/C9H18S/c1-9(8-10)6-4-2-3-5-7-9/h10H,2-8H2,1H3 |
InChI-Schlüssel |
DPEDTYLMSODDBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCCC1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


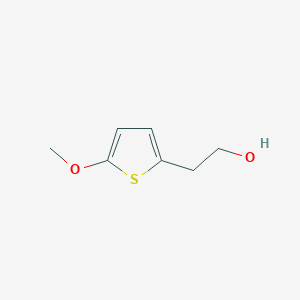
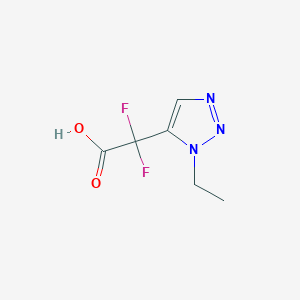
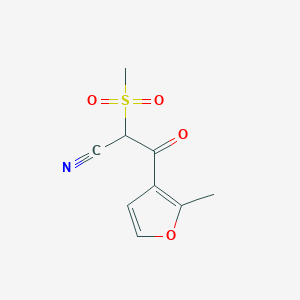
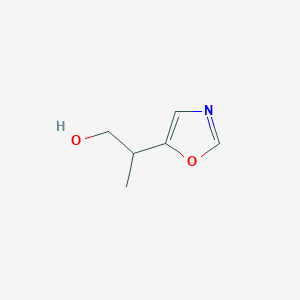
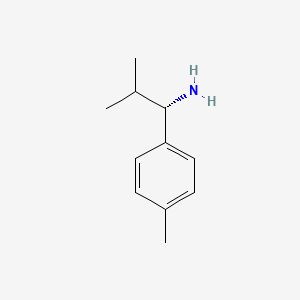

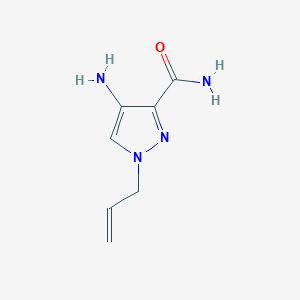
![Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate](/img/structure/B13303042.png)


![3-[(4-Fluoro-2-methylbenzyl)oxy]azetidine](/img/structure/B13303053.png)
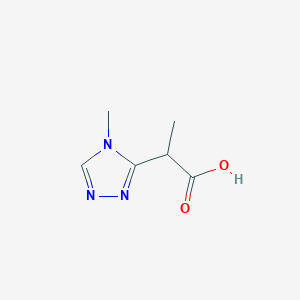
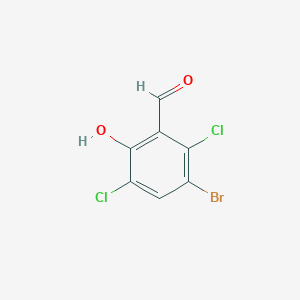
![2-[(1-Phenylethyl)amino]butan-1-ol](/img/structure/B13303066.png)
